molecular formula C9H12N2O2 B13799623 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- CAS No. 49786-32-5

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl-

Cat. No.: B13799623
CAS No.: 49786-32-5
M. Wt: 180.20 g/mol
InChI Key: BDLFOWSQKJPVEK-UHFFFAOYSA-N
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Description

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- is a heterocyclic compound that features a fused ring system combining cyclopentane and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a cyclopentanone derivative with a urea or thiourea derivative, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentapyrimidine Derivatives: Compounds with similar fused ring structures.

    Dimethylpyrimidines: Pyrimidine derivatives with methyl groups at various positions.

Uniqueness

1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

49786-32-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O2/c1-10-7-5-3-4-6(7)8(12)11(2)9(10)13/h3-5H2,1-2H3

InChI Key

BDLFOWSQKJPVEK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C(=O)N(C1=O)C

Origin of Product

United States

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